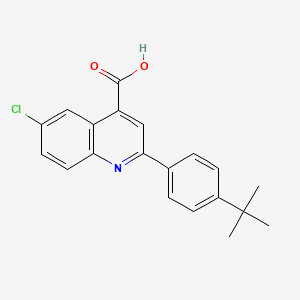

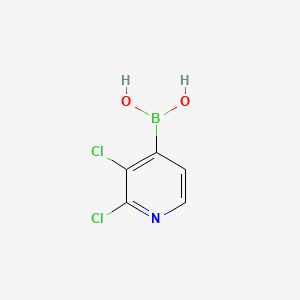

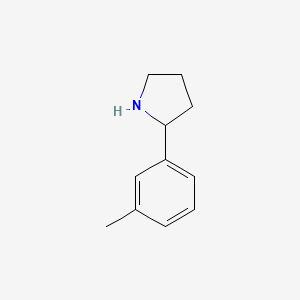

![molecular formula C17H24N2O4 B1306892 1-[(叔丁基)氧羰基]-3-吡啶-4-基甲基哌啶-3-羧酸 CAS No. 887344-19-6](/img/structure/B1306892.png)

1-[(叔丁基)氧羰基]-3-吡啶-4-基甲基哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid" is a chemical entity that appears to be related to a class of compounds that involve the tert-butyl group used for protection in synthesis, particularly in the context of pyrrole and pyridine derivatives. While the specific compound is not directly mentioned in the provided papers, the tert-butyl group is a common protecting group in organic synthesis, and the pyridine and piperidine rings are common motifs in medicinal chemistry due to their presence in many biologically active molecules.

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butyl groups as protecting groups for carboxylic acids. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates demonstrates the utility of tert-butyl groups in streamlining synthetic processes . Similarly, the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid shows the use of tert-butyl groups to direct selective substitutions . The activation of carboxylic acids as their active esters using tert-butyl carbonates further exemplifies the role of tert-butyl groups in the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups and pyridine or piperidine rings can be elucidated using various spectroscopic methods and X-ray diffraction. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction, revealing the conformation of the proline ring . Similarly, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was determined by X-ray diffraction and compared with DFT calculations .

Chemical Reactions Analysis

The tert-butyl group is often used in chemical reactions as a protecting group that can be removed under certain conditions. For example, the in situ hydrolysis of tert-butyl esters during the synthesis of pyrrole-3-carboxylic acids demonstrates the tert-butyl group's reactivity . The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves an intramolecular lactonization reaction, showcasing the versatility of tert-butyl-protected intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-protected compounds are influenced by the presence of the bulky tert-butyl group. For instance, the tert-butyl group can affect the solubility and crystallinity of the compound, as seen in the crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate . The tert-butyl group also impacts the reactivity and stability of the compound, as demonstrated in the synthesis and reactions of related compounds .

科学研究应用

代谢途径阐明

Prakash 等人(2008 年) 的一项研究描述了一种结构相关化合物的代谢,重点是涉及叔丁基部分氧化、吡啶氧化和 N-脱烷基化的代谢途径。这项研究对于理解类似化合物的代谢转化至关重要,有助于开发具有改善的药代动力学特征的药物。

活性酯的合成

Basel 和 Hassner(2002 年) 的研究探索了在 DMAP 存在下羧酸的活化以有效地形成活性酯。该方法与肽和酰胺的合成相关,展示了叔丁基碳酸酯 (BOC-OX) 在合成有机化学中的用途。

亲核取代的进展

Bonnet 等人(2001 年) 的一项研究报告了镁化碱在取代吡啶上的亲核取代反应,显示了通过靶向去质子化或加成反应产生多样化吡啶衍生物的潜力。这项研究为设计具有特定结构特征的新化合物提供了宝贵的见解。

羧酸的焦碳酸酯活化

Pozdnev(2009 年) 研究了通过二烷基焦碳酸酯活化羧酸以合成酸酐和酯,包括 N-保护氨基酸。该方法突出了一种酯化和酸酐形成的有效方法,这对于肽合成和其他有机转化至关重要。

区域选择性合成

Nguyen 等人(2009 年)开发了一种新颖吡咯衍生物的区域选择性合成方法,利用体积庞大的叔丁基来指导选择性取代。这项研究 (Nguyen 等人,2009 年) 展示了在合成化学中利用空间位阻来实现所需区域选择性的策略性使用。

安全和危害

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-4-7-17(12-19,14(20)21)11-13-5-8-18-9-6-13/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPBPJZISZCBJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=NC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395021 |

Source

|

| Record name | 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid | |

CAS RN |

887344-19-6 |

Source

|

| Record name | 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

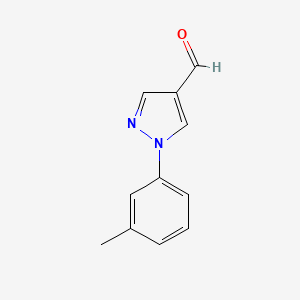

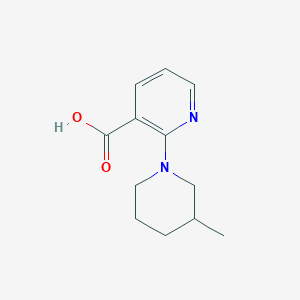

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)